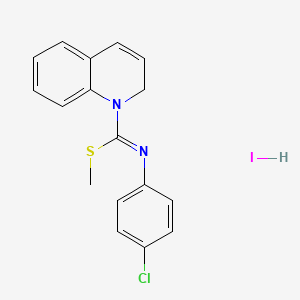
pan-Raf/RTK inhibitor I-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pan-Raf/RTK inhibitor I-16 is a novel potent pan-raf and receptor tyrosine kinase inhibitor, potently inhibits all subtypes of rafs with ic50 values of 3.49 (brafv600e), 8.86 (araf), 5.78 (brafwt), and 1.65 nm (craf), respectively
Applications De Recherche Scientifique
Overcoming Resistance in Cancer Treatment
Pan-Raf inhibitors, including I-16, have shown promise in overcoming resistance to cancer treatments. Studies have found that I-16 can inhibit all subtypes of Rafs and display potent antiproliferative activities against various cancer cell lines. This suggests that Pan-Raf inhibitors like I-16 can be a strategic approach to combat melanoma resistance induced by therapies with selective BRafV600E inhibitors (Zhang et al., 2017).
Combination Therapies in Cancer
Combining Pan-RAF inhibitors with other therapeutic agents has been shown to be effective in treating cancers that are resistant to individual treatments. For instance, the combination of Pan-RAF and MEK inhibitors displayed strong synergy in cancer cell lines with RAS-activating events, suggesting that such combinations can be a novel therapeutic strategy for BRAF- and KRAS-mutant cancers (Whittaker et al., 2015).
Potential in Treating Various Cancer Types
Pan-RAF inhibitors have shown potential in treating a range of cancer types. Their ability to inhibit MEK/ERK in BRAF and NRAS mutant melanoma and to overcome intrinsic and acquired resistance to BRAF and BRAF/MEK inhibitors points to their broad applicability in cancer treatment (Girotti et al., 2015).
Insights from Genomic Analysis
Pan-cancer genomics analysis has highlighted the significance of the RTK-RAS-RAF-MEK pathway in oncogenesis. Such studies underscore the importance of Pan-RAF inhibitors in targeting alterations in this pathway across different cancer types, which can aid in the development of targeted cancer therapies (Imperial et al., 2017).
Exploration in Specific Cancer Types
Specific studies have focused on the development of Pan-RAF inhibitors for certain cancer types, like colorectal cancer with mutant K-RAS. Such research is vital for developing new therapeutic approaches for cancers resistant to current treatments (Hong et al., 2016).
Potential in Targeting Acute Myeloid Leukemia
Pan-RAF inhibitors have shown promise in targeting acute myeloid leukemia (AML), particularly in combination with BCL2 inhibition. This indicates their potential as a treatment strategy for AML, overcoming resistance to other treatments (Tambe et al., 2020).
Inhibiting RAF Dimers and Anti-tumor Activities
Studies on inhibitors like LY3009120, which target RAF dimers, have shown anti-tumor activities across multiple models carrying KRAS, NRAS, or BRAF mutation. This underscores the significance of Pan-RAF inhibition in treating cancers with these mutations (Peng et al., 2015).
Propriétés
Nom du produit |
pan-Raf/RTK inhibitor I-16 |
|---|---|
Formule moléculaire |
C29H28F3N7O3 |
Poids moléculaire |
579.5842 |
Nom IUPAC |
3-(1-(9H-purin-6-yl)cyclopropane-1-carboxamido)-4-methyl-N-(4-(morpholinomethyl)-3-(trifluoromethyl)phenyl)benzamide |
InChI |
InChI=1S/C29H28F3N7O3/c1-17-2-3-18(12-22(17)38-27(41)28(6-7-28)24-23-25(35-15-33-23)36-16-34-24)26(40)37-20-5-4-19(21(13-20)29(30,31)32)14-39-8-10-42-11-9-39/h2-5,12-13,15-16H,6-11,14H2,1H3,(H,37,40)(H,38,41)(H,33,34,35,36) |
Clé InChI |
JJZOMHGFHHDWQO-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(CN2CCOCC2)C(C(F)(F)F)=C1)C3=CC=C(C)C(NC(C4(C5=C6N=CNC6=NC=N5)CC4)=O)=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
pan-Raf/RTK inhibitor I-16 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



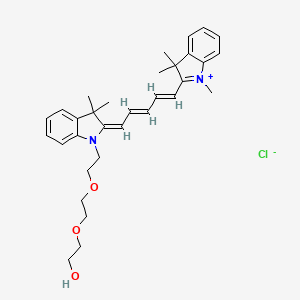
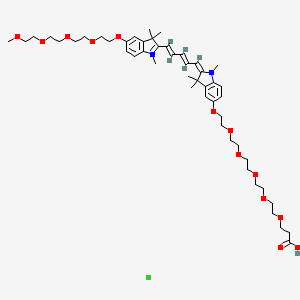

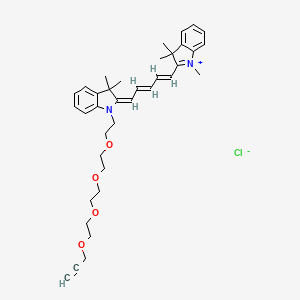
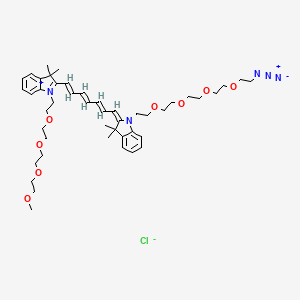
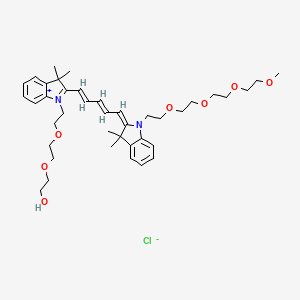
![(2Z)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2Z)-2-[3-[(E)-2-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole;chloride](/img/structure/B1193311.png)
